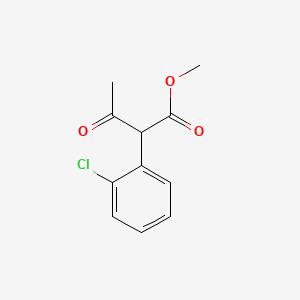

Methyl 2-(2-chlorophenyl)-3-oxobutanoate

Description

Significance of Beta-Keto Esters as Multifunctional Building Blocks in Complex Molecule Synthesis

Beta-keto esters are a class of organic compounds that are exceptionally useful as building blocks in the synthesis of a wide array of molecular systems. researchgate.net Their value stems from a unique structural arrangement that includes two electrophilic carbonyl groups and potentially two nucleophilic carbon positions, allowing for selective reactions under appropriate conditions. researchgate.net This dual reactivity makes them versatile synthons for constructing complex molecules. rsc.org

The methylene (B1212753) group situated between the two carbonyls is particularly acidic, facilitating the formation of a stabilized enolate ion. This enolate is a potent nucleophile, readily participating in carbon-carbon bond-forming reactions such as alkylations and aldol (B89426) condensations. researchgate.net The ability to generate this nucleophile under relatively mild conditions is a cornerstone of their utility. Furthermore, β-keto esters are key substrates in a variety of condensation reactions for generating heterocyclic rings. researchgate.net They are also precursors to chiral molecules; for instance, the asymmetric hydrogenation of the keto group can lead to chiral β-hydroxy esters, which are important intermediates for producing compounds like β-lactams and pheromones. researchgate.net

Strategic Importance of Chlorinated Phenyl Moieties in Molecular Design

The incorporation of chlorine atoms into aromatic systems, such as a phenyl ring, is a widely used strategy in drug design and medicinal chemistry. nih.gov Chlorine is the sixth most common element found in approved drugs, often as a para-aryl substituent. researchgate.net The presence of a chlorine atom can profoundly influence a molecule's physicochemical properties and its biological activity.

A chlorine substituent can alter a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Depending on the molecular context, chlorine can act as an electron-withdrawing group or, due to its lone pairs, participate in resonance, allowing it to modulate the electronic environment of a molecule. researchgate.net This modulation can be critical for tuning the binding affinity of a drug to its biological target. Furthermore, the introduction of chlorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate. researchgate.net The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction with protein residues that can enhance binding potency and selectivity. Over 250 FDA-approved drugs contain chlorine, highlighting the atom's significant role in developing effective therapeutic agents. nih.gov

Overview of Research Trajectories Involving Methyl 2-(2-chlorophenyl)-3-oxobutanoate

While specific studies on this compound are limited, its structure suggests it could be a valuable intermediate in several established synthetic pathways, particularly for preparing heterocyclic compounds with potential pharmacological relevance.

Precursor for Dihydropyridine (B1217469) Synthesis: The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction that combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridines. wikipedia.orgchemtube3d.com These dihydropyridine scaffolds are the basis for an important class of calcium channel blockers used to treat hypertension, including drugs like nifedipine (B1678770) and amlodipine. wikipedia.org this compound could serve as a key reactant in Hantzsch-type reactions. The presence of the 2-chlorophenyl substituent could lead to the synthesis of novel dihydropyridine derivatives. The steric and electronic properties of the ortho-substituted phenyl ring might influence the reaction's regioselectivity and the biological activity of the resulting products. nih.gov

Intermediate for Indole (B1671886) and Hydrazone Synthesis: The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from the reaction of a β-keto ester and an aryl diazonium salt. wikipedia.orgsynarchive.com The resulting hydrazones are highly valuable intermediates, most notably for the synthesis of indoles via the Fischer indole synthesis. wikipedia.orgrsc.org Indole-2-carboxylic acid derivatives, for example, show a wide range of biological activities. researchgate.net this compound could potentially be used in modified Japp-Klingemann reactions. For instance, reacting a diazonium salt with this compound could lead to hydrazones that, upon cyclization, yield indoles bearing a 2-chlorophenyl group at a key position. Such structures are of interest in medicinal chemistry research programs. researchgate.net The synthesis of similar oxobutanoate hydrazone derivatives from chloro-substituted anilines has been well-documented. nih.gov

Building Block for Medicinal Chemistry Analogues: The value of chlorinated phenyl ketoesters as synthetic intermediates is established in pharmaceutical development. For example, a related compound, methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate, is a known intermediate in the synthesis of felodipine, a calcium channel blocker. nih.govnih.gov This precedent suggests that this compound could be a similarly valuable building block for creating analogues of known drugs or for developing new chemical entities in discovery programs.

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClO3 |

|---|---|

Molecular Weight |

226.65 g/mol |

IUPAC Name |

methyl 2-(2-chlorophenyl)-3-oxobutanoate |

InChI |

InChI=1S/C11H11ClO3/c1-7(13)10(11(14)15-2)8-5-3-4-6-9(8)12/h3-6,10H,1-2H3 |

InChI Key |

XGVDLLKPAYKXEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1Cl)C(=O)OC |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of Methyl 2 2 Chlorophenyl 3 Oxobutanoate

Chemo- and Regioselective Ester Condensation Reactions

Ester condensation reactions are foundational in the synthesis of β-keto esters. The primary challenge lies in controlling chemo- and regioselectivity, particularly in crossed-condensation reactions, to ensure the desired product is formed in high yield.

Optimized Claisen-Type Condensation Protocols

The Claisen condensation is a classic carbon-carbon bond-forming reaction that unites two ester molecules in the presence of a strong base to form a β-keto ester. nih.gov For the synthesis of Methyl 2-(2-chlorophenyl)-3-oxobutanoate, a "crossed" Claisen condensation would be required between methyl 2-chlorophenylacetate and methyl acetate (B1210297).

In a typical procedure, a strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of methyl acetate, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of methyl 2-chlorophenylacetate. The subsequent loss of a methoxide leaving group generates the target β-keto ester. A critical aspect of this reaction is the use of a stoichiometric amount of base to drive the equilibrium by converting the product, which has an acidic methylene (B1212753) group between two carbonyls, into its stabilized enolate salt. nih.gov

To overcome challenges associated with self-condensation and to improve yields, optimized protocols may involve the use of stronger, non-nucleophilic bases like lithium diisopropylamide (LDA). This allows for the pre-formation of the enolate of methyl acetate at low temperatures before the addition of the electrophilic ester, methyl 2-chlorophenylacetate, thereby enhancing control over the reaction pathway.

Table 1: Representative Conditions for Claisen-Type Condensation

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature (°C) |

|---|---|---|---|---|

| Methyl 2-chlorophenylacetate | Methyl acetate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 25-66 |

| Methyl 2-chlorophenylacetate | Methyl acetate | Sodium Ethoxide (NaOEt) | Ethanol (B145695) | 25-78 |

Acylation of Methyl Acetoacetate (B1235776) Derivatives

An alternative and often more direct route involves the C-acylation of a pre-formed enolate of a methyl acetoacetate derivative. However, for the target molecule, this would require a more complex starting material. A more strategically sound approach is the acylation of the dianion of methyl acetoacetate or a related precursor.

A conceptually related method involves the acylation of a malonic ester derivative followed by decarboxylation. For instance, diethyl malonate can be reacted with 2-chlorobenzoyl chloride to form an acylated malonic ester. Subsequent hydrolysis and decarboxylation would yield a β-keto ester.

More advanced methods utilize activating groups. For example, the reaction of magnesium enolates of substituted malonic acid half oxyesters with acyl donors like 2-chlorobenzoyl chloride provides a route to functionalized α-substituted β-keto esters.

Development of Catalytic Synthetic Routes

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and access novel reaction pathways. Both base-catalyzed and transition metal-catalyzed approaches have been developed for the synthesis of β-keto esters.

Base-Catalyzed Approaches and Mechanistic Considerations

As discussed in the Claisen condensation, bases are fundamental to the synthesis of β-keto esters. In a catalytic context, the goal is to use a substoichiometric amount of base. However, the classic Claisen condensation mechanism, which relies on the deprotonation of the final product to drive the reaction, necessitates a stoichiometric quantity of base.

The mechanism begins with the abstraction of an α-proton from one of the ester starting materials by the base to form a resonance-stabilized enolate. This enolate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the second ester molecule. This addition forms a tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group to form the β-keto ester. The final, thermodynamically favorable step is the deprotonation of the newly formed β-keto ester by the alkoxide generated in the previous step. This acid-base reaction pulls the entire sequence toward the product.

Transition Metal-Catalyzed Transformations for Carbon-Carbon Bond Formation

Transition metal catalysis offers a powerful and versatile alternative for the synthesis of α-aryl-β-keto esters. The most prominent of these methods is the palladium-catalyzed α-arylation of ketone enolates, a type of Suzuki-Miyaura cross-coupling reaction.

In this approach, the enolate of methyl acetoacetate is coupled with a 2-chlorophenyl halide (e.g., 2-chlorobromobenzene or 2-dichloro-benzene) in the presence of a palladium catalyst and a suitable ligand. The reaction mechanism generally involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the 2-chlorophenyl halide to form a palladium(II) species.

Transmetalation (or Base-Mediated Enolate Coordination): The enolate of methyl acetoacetate, formed by the action of a base, coordinates to the palladium center.

Reductive Elimination: The aryl and enolate groups on the palladium complex couple, reductively eliminating to form the C-C bond of the final product and regenerating the palladium(0) catalyst.

The choice of ligand is crucial for the success of this reaction, especially when using less reactive aryl chlorides. Bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald or Hartwig ligands, are often employed to facilitate the oxidative addition and reductive elimination steps. berkeley.eduresearchgate.net This method is highly valued for its functional group tolerance and the ability to use readily available starting materials.

Table 2: Illustrative System for Palladium-Catalyzed α-Arylation

| Aryl Halide | Enolate Source | Palladium Precursor | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| 2-Chlorobromobenzene | Methyl acetoacetate | Pd(OAc)₂ | SPhos or RuPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane |

Strategies for Stereocontrol in Related Chiral Analogues

While this compound is achiral, the development of synthetic routes that allow for stereocontrol is crucial for producing chiral analogues, which are often of significant interest in medicinal chemistry. If the aryl group or the ester backbone were suitably substituted, the α-carbon could become a stereocenter.

Strategies for achieving stereocontrol include:

Asymmetric Catalysis: The use of chiral transition metal complexes can induce enantioselectivity in C-C bond-forming reactions. For instance, palladium or copper catalysts paired with chiral ligands can be used for the enantioselective α-arylation or alkylation of β-keto ester enolates.

Chiral Auxiliaries: A chiral auxiliary can be attached to the starting material (e.g., the ester group) to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Enzymatic Reactions: Biocatalysis, using enzymes such as lipases or reductases, can offer high levels of stereoselectivity. For example, the asymmetric reduction of the ketone in a racemic α-aryl-β-keto ester can provide access to enantiopure β-hydroxy esters, which are valuable chiral building blocks.

These methods provide a powerful toolkit for extending the synthetic methodologies beyond achiral targets to the more complex and often more biologically active chiral analogues.

Retrosynthetic Disconnections and Alternative Precursor Utilization

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available precursors. wikipedia.org For this compound, the primary disconnection strategy targets the β-keto ester functionality, a core structural feature. The most logical disconnection occurs at the carbon-carbon bond between the α-carbon (C2) and the acetyl group (C3), which points to a Claisen condensation or a related acylation reaction as the forward synthetic step. wikipedia.orgjove.comucla.edufiveable.memasterorganicchemistry.comorganic-chemistry.org

This primary disconnection identifies two key synthons: an enolate derived from a methyl 2-chlorophenylacetate precursor and an electrophilic acetyl group. This leads to the identification of practical starting materials.

Key Retrosynthetic Approach:

The forward synthesis, a mixed Claisen condensation, would involve the reaction of Methyl 2-chlorophenylacetate with a suitable acetylating agent, such as methyl acetate, in the presence of a strong base like sodium methoxide. wikipedia.orgucla.edu The base is crucial as it deprotonates the α-carbon of Methyl 2-chlorophenylacetate to form the nucleophilic enolate, which then attacks the carbonyl carbon of the second ester. jove.comfiveable.me

Alternative Precursors:

While the direct Claisen-type condensation represents the most straightforward route, the exploration of alternative precursors is vital for flexibility in synthesis design, especially when considering the availability and cost of starting materials. The synthesis of the pharmaceutical agent Clopidogrel, for which the target molecule is an intermediate, provides insights into alternative pathways. researchgate.netresearchgate.netpatsnap.comgoogle.comgoogle.com

One notable alternative precursor is (S)-2-chlorophenylglycine methyl ester. patsnap.comgoogle.com Synthesizing this compound from this amino acid derivative would involve a more complex, multi-step transformation sequence, likely including deamination and oxidation, followed by C-C bond formation. This route is less direct but highlights the potential for utilizing precursors from different chemical classes.

Table 1: Retrosynthetic Analysis and Precursor Options

| Disconnection Strategy | Bond Disconnected | Key Synthons | Potential Precursors / Reagents | Synthetic Reaction Type |

| Primary Route | Cα — C(O)CH₃ | Methyl 2-chlorophenylacetate enolate + Acetyl electrophile | Methyl 2-chlorophenylacetate, Methyl acetate, Sodium methoxide | Mixed Claisen Condensation |

| Alternative Route | Multiple bonds | (S)-2-chlorophenylglycine methyl ester | (S)-2-chlorophenylglycine methyl ester | Multi-step conversion (e.g., deamination, oxidation, acylation) |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of β-keto esters, including this compound, aims to reduce the environmental footprint of the chemical process. This involves developing methodologies that are safer, more energy-efficient, and generate less waste.

Catalysis-Based Approaches:

A key focus of green synthesis is the replacement of stoichiometric reagents with catalytic alternatives. For β-keto ester synthesis, several greener catalytic systems have been explored:

Heterogeneous Acid Catalysis: The use of solid, recyclable catalysts offers significant environmental benefits. For instance, silica-supported boric acid has been demonstrated as an effective heterogeneous catalyst for the transesterification of β-keto esters under solvent-free conditions. nih.gov This approach simplifies product purification, minimizes waste, and allows for the catalyst to be recovered and reused for multiple cycles. nih.gov

Enzymatic Synthesis: Biocatalysis represents a powerful green chemistry tool. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed to catalyze the transesterification for β-keto ester synthesis. google.comgoogle.com These enzymatic reactions are highly selective and operate under mild, often solvent-free, conditions, which reduces energy consumption and the need for hazardous organic solvents. google.comconsensus.appresearchgate.net The combination of multiple enzymes can even enhance reaction yields synergistically. consensus.appresearchgate.net

Alternative Energy Sources and Reaction Conditions:

Moving beyond traditional heating methods, alternative energy sources can significantly improve the green profile of a synthesis:

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the preparation of β-keto esters, often under solvent-free conditions. tandfonline.com This technique can lead to dramatically reduced reaction times and increased energy efficiency compared to conventional heating.

Solvent-Free Reactions: Conducting reactions without a solvent (neat) is a core principle of green chemistry. The transesterification of β-keto esters has been achieved under solvent-free conditions using catalysts like silica-supported boric acid, which directly addresses the environmental and safety concerns associated with volatile organic compounds (VOCs). nih.govrsc.org

Table 2: Application of Green Chemistry Principles in β-Keto Ester Synthesis

| Green Chemistry Principle | Methodology | Catalyst/Conditions | Key Advantages |

| Use of Catalysis | Enzymatic Transesterification | Candida antarctica lipase B (CALB) | Mild conditions, high selectivity, solvent-free potential, biodegradable catalyst. google.comgoogle.com |

| Use of Catalysis | Heterogeneous Catalysis | Silica-supported Boric Acid | Recyclable catalyst, solvent-free conditions, simplified workup, reduced waste. nih.gov |

| Use of Renewable Feedstocks | Transesterification | Boric Acid | Environmentally benign catalyst, applicable to various alcohols. rsc.org |

| Energy Efficiency | Microwave-Assisted Synthesis | Microwave Irradiation | Rapid reaction times, reduced energy consumption, often solvent-free. tandfonline.com |

| Safer Solvents & Auxiliaries | Solvent-Free Synthesis | Neat reaction conditions | Eliminates solvent waste, reduces environmental impact, enhances safety. nih.govrsc.org |

By integrating these advanced retrosynthetic and green chemistry concepts, the synthesis of this compound can be optimized for both efficiency and sustainability, reflecting modern imperatives in chemical manufacturing.

Elucidation of Reactivity and Chemical Transformations of Methyl 2 2 Chlorophenyl 3 Oxobutanoate

Reactions Involving the Ketone Carbonyl Group

The ketone carbonyl group in methyl 2-(2-chlorophenyl)-3-oxobutanoate is a primary site for nucleophilic attack due to the partial positive charge on the carbonyl carbon.

Nucleophilic Additions and Subsequent Transformations

The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. This initial addition can be followed by a series of transformations, leading to a diverse array of products. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate.

One of the most significant reactions is the addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). These strong nucleophiles irreversibly add to the ketone, and subsequent acidic workup yields tertiary alcohols. The 2-chlorophenyl group may exert a moderate steric hindrance, potentially influencing the approach of bulky nucleophiles.

Another important class of nucleophilic additions involves nitrogen nucleophiles. Primary amines react with the ketone to form imines, which can be subsequently reduced to secondary amines. Secondary amines, on the other hand, lead to the formation of enamines. These reactions are typically acid-catalyzed and are often reversible.

The addition of cyanide ion (from sources like HCN or KCN) to the ketone functionality results in the formation of a cyanohydrin. This reaction adds a carbon atom and introduces a hydroxyl and a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Selective Reductions and Derivatizations

The ketone carbonyl can be selectively reduced to a secondary alcohol without affecting the ester functionality under specific reaction conditions. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents like methanol (B129727) or ethanol (B145695) at low temperatures. The chemoselectivity arises from the higher reactivity of ketones compared to esters towards NaBH₄. Asymmetric reduction of analogous β-keto esters has been achieved using biocatalysts like Chlorella species, yielding chiral hydroxy esters with high enantiomeric excess. This suggests the potential for stereoselective reduction of this compound to obtain specific stereoisomers of the corresponding β-hydroxy ester.

Derivatization of the ketone can be achieved through reactions like the formation of hydrazones. For instance, reaction with hydrazine (B178648) or its derivatives can yield the corresponding hydrazone, which can be a stable crystalline solid useful for characterization.

Transformations of the Ester Moiety

The methyl ester group of this compound can undergo several important transformations, including transesterification and hydrolysis.

Transesterification Reactions and Their Scope

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. In the context of this compound, reacting it with a different alcohol (R'OH) in the presence of a catalyst will lead to the formation of a new ester, this compound, and methanol.

Table 1: Transesterification of β-Keto Esters

| Catalyst | Alcohol (R'OH) | Product | General Conditions |

|---|---|---|---|

| Acid (e.g., H₂SO₄, TsOH) | Various primary or secondary alcohols | New β-keto ester (R' ester) | Excess of R'OH, often with removal of methanol to drive the equilibrium. |

The scope of this reaction is broad, allowing for the synthesis of a variety of esters from the parent methyl ester. The choice of catalyst and reaction conditions can be tailored to the specific alcohol being used. For instance, acid catalysis is often employed for primary and secondary alcohols, while base catalysis is also effective. The use of a large excess of the new alcohol or removal of the methanol by-product can shift the equilibrium towards the desired product.

Ester Hydrolysis and Decarboxylation Pathways

The ester group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) and heat will hydrolyze the ester to form 2-(2-chlorophenyl)-3-oxobutanoic acid.

Base-Promoted Saponification: Reaction with a base like sodium hydroxide (B78521) (NaOH) will yield the sodium salt of the carboxylic acid. Subsequent acidification will then produce the free carboxylic acid.

A key feature of β-keto acids is their propensity to undergo decarboxylation (loss of CO₂) upon heating. Therefore, the hydrolysis of this compound can be a pathway to synthesize 1-(2-chlorophenyl)propan-2-one. The hydrolysis reaction first yields the β-keto acid, which upon heating, readily loses carbon dioxide to give the corresponding ketone.

Reactions at the Alpha-Carbon Center

The α-carbon, situated between the ketone and ester carbonyl groups, is flanked by two electron-withdrawing groups, making the attached proton (the α-proton) significantly acidic. This acidity allows for the formation of a resonance-stabilized enolate ion, which is a potent nucleophile.

The enolate can readily react with various electrophiles in what are known as α-alkylation reactions. Treatment with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), completely deprotonates the α-carbon to form the enolate. This enolate can then undergo a nucleophilic substitution reaction (SN2) with an alkyl halide (R-X) to introduce an alkyl group at the α-position. The choice of base and reaction conditions is crucial to avoid side reactions like self-condensation. LDA is often preferred as it is a strong, non-nucleophilic, and sterically hindered base that rapidly and quantitatively forms the enolate at low temperatures.

Furthermore, the active methylene (B1212753) group of this compound can participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. This reaction, typically catalyzed by a weak base like piperidine (B6355638) or ammonia (B1221849), involves the formation of a new carbon-carbon double bond. The product is an α,β-unsaturated compound.

This compound is also a suitable component for multicomponent reactions like the Hantzsch pyridine (B92270) synthesis. In this reaction, two equivalents of the β-keto ester react with an aldehyde and a nitrogen source (like ammonia or ammonium (B1175870) acetate) to form a dihydropyridine (B1217469) derivative, which can then be oxidized to the corresponding pyridine. This provides a versatile route to highly substituted pyridine rings.

Table 2: Common Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Grignard reagents |

| Organolithium reagents |

| Imines |

| Enamines |

| Cyanohydrin |

| Sodium borohydride |

| Hydrazones |

| Methanol |

| Ethanol |

| 2-(2-chlorophenyl)-3-oxobutanoic acid |

| Sodium hydroxide |

| 1-(2-chlorophenyl)propan-2-one |

| Sodium hydride |

| Lithium diisopropylamide |

| Alkyl halide |

| Piperidine |

| Ammonia |

| Dihydropyridine |

| Pyridine |

Alkylation and Arylation Strategies

The presence of the β-ketoester functionality makes the α-carbon (the carbon between the two carbonyl groups) particularly acidic and thus readily deprotonated to form a stable enolate. This enolate serves as a potent nucleophile in alkylation and arylation reactions, enabling the introduction of a wide variety of substituents at this position.

Alkylation: The alkylation of β-ketoesters is a classic and well-established carbon-carbon bond-forming reaction. In the case of this compound, treatment with a suitable base generates the corresponding enolate. Subsequent reaction with an alkyl halide or a similar electrophile introduces a new alkyl group. The choice of base and reaction conditions is crucial to control the outcome and prevent side reactions such as O-alkylation or dialkylation.

Commonly employed bases include sodium ethoxide or potassium tert-butoxide. The general procedure involves the deprotonation of the β-ketoester followed by the addition of an alkylating agent, such as an alkyl halide. clockss.org

Arylation: The introduction of an aryl group at the α-position is typically achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed α-arylation has emerged as a powerful tool for this transformation. mit.edu This methodology generally involves the reaction of the enolate of the β-ketoester with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govnih.gov These reactions often exhibit high functional group tolerance and can be used to synthesize complex molecular architectures. researchgate.net For instance, derivatives of nonsteroidal anti-inflammatory drugs can be prepared using this method. mit.edu

Table 1: Representative Alkylation and Arylation Reactions

| Reaction Type | Reagents & Conditions | Product Type | Ref. |

| Alkylation | 1. Base (e.g., NaOEt, K-OtBu) 2. Alkyl Halide (R-X) | Methyl 2-alkyl-2-(2-chlorophenyl)-3-oxobutanoate | clockss.org |

| Arylation | 1. Base (e.g., LiHMDS) 2. Aryl Halide (Ar-X) 3. Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) 4. Ligand (e.g., bulky phosphine) | Methyl 2-aryl-2-(2-chlorophenyl)-3-oxobutanoate | mit.eduresearchgate.net |

Halogenation and Subsequent Functionalization

The active methylene group in this compound can be readily halogenated. This transformation is valuable as it introduces a good leaving group, paving the way for a variety of subsequent nucleophilic substitution reactions to further functionalize the molecule.

α-Halogenation: Direct halogenation at the α-position can be achieved using various halogenating agents. For instance, chlorination can be accomplished using sulfuryl chloride (SO₂Cl₂), while bromination is often carried out with N-bromosuccinimide (NBS). These reactions typically proceed via an enol or enolate intermediate. The resulting α-halo-β-ketoester is a versatile synthetic intermediate. For example, Methyl 2-chloro-3-oxobutanoate is a known reagent used in the synthesis of other molecules. pharmaffiliates.com

Subsequent Functionalization: The introduced halogen atom can be displaced by a range of nucleophiles. This allows for the synthesis of derivatives with new functional groups at the α-position, such as amino, azido, or cyano groups. For example, α-chloroacetoacetate derivatives can be used in the synthesis of triazoles. pharmaffiliates.com

Table 2: Halogenation and Further Functionalization

| Reaction Step | Reagents & Conditions | Intermediate/Product Type | Ref. |

| α-Halogenation | Halogenating agent (e.g., SO₂Cl₂, NBS) | Methyl 2-halo-2-(2-chlorophenyl)-3-oxobutanoate | pharmaffiliates.com |

| Nucleophilic Substitution | Nucleophile (e.g., NaN₃, KCN, R₂NH) on α-halo intermediate | α-Azido, α-cyano, or α-amino derivatives | pharmaffiliates.com |

Condensation and Cyclization Reactions

The dicarbonyl nature of this compound makes it an excellent substrate for various condensation and cyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions are fundamental in synthetic organic chemistry for building complex molecular frameworks from relatively simple precursors.

Condensation Reactions: The compound can participate in condensation reactions with various nucleophiles. For example, it can undergo Knoevenagel-type condensations with aldehydes and ketones. researchgate.netderpharmachemica.com The reaction with hydrazines or substituted hydrazines is particularly noteworthy as it leads to the formation of pyrazole (B372694) derivatives, a common scaffold in medicinal chemistry. The reaction of a related β-ketoester, ethyl 2-(2-(2-chlorophenyl)hydrazono)-3-oxobutanoate, highlights the formation of hydrazone intermediates which are precursors to cyclized products. nih.gov

Cyclization Reactions: The products of initial condensation reactions often undergo subsequent intramolecular cyclization to form stable heterocyclic rings. For instance, reaction with amidines or guanidines can yield pyrimidine (B1678525) derivatives. Similarly, the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) with an ethoxymethylenemalonate derivative (structurally related to β-ketoesters), is a classic method for synthesizing quinoline (B57606) ring systems. researchgate.net The versatility of β-ketoesters in cyclization reactions allows for the synthesis of a wide array of five- and six-membered heterocycles. mdpi.com

Table 3: Key Condensation and Cyclization Pathways

| Reactant | Reaction Type | Resulting Heterocycle | Ref. |

| Hydrazine (H₂NNH₂) / Substituted Hydrazines | Condensation-Cyclization | Pyrazole | nih.gov |

| Urea (B33335) / Thiourea | Condensation-Cyclization | Pyrimidine (e.g., uracil (B121893) derivatives) | mdpi.com |

| Amidine / Guanidine | Condensation-Cyclization | Pyrimidine | mdpi.com |

| Aniline derivatives | Gould-Jacobs type reaction | Quinoline | researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring of the molecule offers another site for functionalization through aromatic substitution reactions. The outcome of these reactions is governed by the directing effects of the existing substituents: the chloro group and the alkyl side chain bearing the β-ketoester moiety.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile. masterorganicchemistry.com The chlorine atom is an ortho-, para-directing deactivator due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The alkyl group is a weak ortho-, para-directing activator. The combined effect would typically direct incoming electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions) to the positions ortho and para to the alkyl group and ortho and para to the chloro group. The steric hindrance from the side chain might favor substitution at the less hindered positions. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using X₂/FeX₃). masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common for simple aryl halides but can occur if the ring is sufficiently activated by strong electron-withdrawing groups, particularly those located ortho or para to the leaving group (the chlorine atom). libretexts.orgpressbooks.publibretexts.org The β-ketoester group is electron-withdrawing, which would activate the ring towards nucleophilic attack. This effect would stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. pressbooks.publibretexts.org Therefore, under forcing conditions (high temperature, strong nucleophile), the chlorine atom could potentially be displaced by nucleophiles like hydroxides, alkoxides, or amines. The reaction is favored by electron-withdrawing groups that can stabilize the intermediate carbanion through resonance. libretexts.org

Chemo- and Regioselectivity in Multi-Functional Group Transformations

The presence of multiple reactive sites—the α-carbon, the ketone carbonyl, the ester carbonyl, and the aromatic ring—necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

Chemoselectivity: This refers to the preferential reaction of one functional group over others.

Enolate Formation vs. Carbonyl Addition: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) at low temperatures will selectively deprotonate the α-carbon without attacking the carbonyl groups. In contrast, nucleophilic reagents like Grignard reagents or organolithiums will preferentially attack the ketone carbonyl, which is more electrophilic than the ester carbonyl.

Aromatic Substitution vs. Side-Chain Reaction: Reactions on the aromatic ring (EAS or NAS) typically require specific and often harsh conditions (e.g., strong acids for EAS, high heat for NAS) that differ from the conditions used for side-chain modifications like alkylation, which are usually performed under basic conditions.

Regioselectivity: This refers to the control of reaction at a specific position when multiple similar positions are available.

Alkylation vs. Arylation: While both occur at the α-carbon, the choice of reagents (alkyl halide vs. aryl halide with a palladium catalyst) dictates the outcome.

Electrophilic Aromatic Substitution: The directing effects of the chloro and alkyl substituents determine the position of substitution on the benzene (B151609) ring. The precise location (e.g., C4 vs. C6) can often be influenced by steric factors and the specific electrophile used.

Cyclization Reactions: In reactions with asymmetric reagents, the regioselectivity of the initial condensation and subsequent cyclization can often be controlled by reaction conditions such as pH.

By carefully selecting reagents, catalysts, solvents, and temperature, it is possible to selectively manipulate one part of the this compound molecule while leaving the other functional groups intact, highlighting its utility as a versatile building block in organic synthesis.

Derivatives and Analogues of Methyl 2 2 Chlorophenyl 3 Oxobutanoate: Synthesis and Structure Reactivity Relationships

Systematic Modification of the Ester Alkyl Group

The ester alkyl group in Methyl 2-(2-chlorophenyl)-3-oxobutanoate can be readily modified to influence its reactivity and physical properties. The most common method for this modification is transesterification, a process where the methyl group is exchanged for a different alkyl group by reacting the ester with an excess of the corresponding alcohol under acidic or basic conditions. nih.gov

Synthesis:

The synthesis of ethyl and propyl analogues of this compound can be achieved through Fischer esterification of 2-(2-chlorophenyl)-3-oxobutanoic acid with ethanol (B145695) or propanol (B110389), respectively, in the presence of an acid catalyst. Alternatively, and more commonly for modifying an existing ester, transesterification of the methyl ester with an excess of ethanol or propanol is employed. nih.govnih.gov Basic conditions, using an alkoxide such as sodium ethoxide in ethanol, can also facilitate this transformation. nih.gov

Structure-Reactivity Relationships:

The size of the ester alkyl group can influence the rate of reactions involving the ester, primarily due to steric hindrance. While detailed comparative studies on the reactivity of the methyl, ethyl, and propyl esters of 2-(2-chlorophenyl)-3-oxobutanoate are not extensively documented in publicly available literature, general principles of organic chemistry suggest the following:

Reaction Rates: For reactions where the ester carbonyl is attacked by a nucleophile, the reactivity is expected to decrease as the size of the alkyl group increases (Methyl > Ethyl > Propyl). This is due to the increased steric bulk around the carbonyl carbon, which hinders the approach of the nucleophile.

Physical Properties: The boiling point and lipophilicity of the ester will increase with the length of the alkyl chain.

| Compound Name | Alkyl Group | Synthesis Method(s) | Expected Relative Reactivity |

| This compound | Methyl | Fischer Esterification, Transesterification | Highest |

| Ethyl 2-(2-chlorophenyl)-3-oxobutanoate | Ethyl | Fischer Esterification, Transesterification nih.gov | Intermediate |

| Propyl 2-(2-chlorophenyl)-3-oxobutanoate | Propyl | Fischer Esterification, Transesterification rsc.org | Lowest |

Variation of the Halogen Substituent on the Phenyl Ring

The nature of the halogen substituent on the phenyl ring significantly impacts the electronic properties of the molecule and, consequently, its reactivity. Analogues of this compound with fluorine, bromine, or iodine at the ortho position can be synthesized to study these effects.

Synthesis:

The synthesis of these analogues typically starts from the corresponding halogenated phenylacetic acid or its derivatives, followed by acylation and esterification. For example, the synthesis of Methyl 2-(2-bromophenyl)-3-oxobutanoate has been reported. nih.govnih.gov The general synthetic approach would involve the reaction of the appropriate 2-halophenylacetyl chloride with a suitable acetoacetic ester derivative.

Structure-Reactivity Relationships:

Halogens exert both an inductive and a resonance effect on the aromatic ring. While they are deactivating groups in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect, they are ortho, para-directing due to electron donation through resonance. electronicsandbooks.comuni-regensburg.de The reactivity of the benzene (B151609) ring towards electrophilic substitution generally follows the order F > Cl > Br > I, which is related to the electronegativity of the halogen. abo.fi

In the context of reactions at the β-keto ester moiety, the electron-withdrawing nature of the halogen substituent will influence the acidity of the α-proton and the electrophilicity of the carbonyl carbons. A more electronegative halogen will increase the acidity of the α-proton, making enolate formation easier.

| Compound Name | Halogen Substituent | Key Electronic Effect(s) | Expected Impact on Reactivity |

| Methyl 2-(2-fluorophenyl)-3-oxobutanoate | Fluorine | Strong inductive withdrawal, weak resonance donation | Increased acidity of the α-proton compared to the chloro analogue. The phenyl ring is the most reactive towards electrophilic substitution among the halogenated analogues. uni-regensburg.de |

| This compound | Chlorine | Inductive withdrawal, resonance donation | Baseline for comparison. |

| Methyl 2-(2-bromophenyl)-3-oxobutanoate | Bromine | Weaker inductive withdrawal than chlorine, resonance donation | Decreased acidity of the α-proton compared to the chloro analogue. The phenyl ring is less reactive towards electrophilic substitution than the chloro analogue. nih.govnih.gov |

| Methyl 2-(2-iodophenyl)-3-oxobutanoate | Iodine | Weakest inductive withdrawal, resonance donation | The α-proton is the least acidic among the halogenated analogues. The phenyl ring is the least reactive towards electrophilic substitution. The large size of iodine may also introduce significant steric effects. |

Introduction of Additional Functionalities onto the Phenyl Moiety

The introduction of other functional groups onto the phenyl ring, in addition to the chlorine atom, can further modulate the electronic and steric properties of the molecule, leading to a wide range of reactivities. Common functionalities include electron-withdrawing groups like nitro groups (-NO₂) and electron-donating groups like methoxy (B1213986) (-OCH₃) or alkyl groups.

Synthesis:

The synthesis of these derivatives often starts from a substituted 2-chlorotoluene (B165313) or a related precursor. For instance, a nitro group can be introduced onto the phenyl ring through nitration of a suitable precursor. The synthesis of a related compound, Methyl 2-[(3-nitrophenyl)methylene]-3-oxobutanoate, involves the condensation of 3-nitrobenzaldehyde (B41214) with methyl acetoacetate (B1235776). rsc.org The synthesis of a methoxy-substituted analogue has also been described in the patent literature. researchgate.net

Structure-Reactivity Relationships:

The nature of the substituent on the phenyl ring has a profound effect on the reactivity of both the aromatic ring and the β-keto ester moiety.

Electron-Withdrawing Groups (e.g., -NO₂): These groups are deactivating and meta-directing in electrophilic aromatic substitution. nih.gov They increase the acidity of the α-proton of the β-keto ester by inductively withdrawing electron density.

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups are activating and ortho, para-directing in electrophilic aromatic substitution. abo.fi They decrease the acidity of the α-proton by donating electron density to the ring.

| Compound Name | Additional Substituent | Substituent Effect | Expected Impact on Reactivity |

| Methyl 2-(2-chloro-4-nitrophenyl)-3-oxobutanoate | Nitro (-NO₂) | Strongly electron-withdrawing, meta-directing | The α-proton will be significantly more acidic. The phenyl ring will be strongly deactivated towards further electrophilic substitution. |

| Methyl 2-(2-chloro-4-methoxyphenyl)-3-oxobutanoate | Methoxy (-OCH₃) | Strongly electron-donating, ortho, para-directing | The α-proton will be less acidic. The phenyl ring will be activated towards further electrophilic substitution, with the methoxy group directing incoming electrophiles to the positions ortho and para to it. researchgate.net |

| Methyl 2-(2-chloro-4-methylphenyl)-3-oxobutanoate | Methyl (-CH₃) | Weakly electron-donating, ortho, para-directing | The α-proton will be slightly less acidic. The phenyl ring will be weakly activated towards further electrophilic substitution. |

Synthesis and Reactivity of Enantiomerically Pure Analogues

The α-carbon of this compound is a stereocenter, and the synthesis of enantiomerically pure analogues is of significant interest, particularly for applications in asymmetric synthesis and medicinal chemistry.

Synthesis:

Several strategies can be employed for the synthesis of enantiomerically pure β-keto esters:

Asymmetric Catalysis: The use of chiral catalysts in reactions that create the stereocenter is a powerful approach. For example, asymmetric hydrogenation of a suitable precursor or asymmetric alkylation of a β-keto ester can yield enantiomerically enriched products. rsc.org

Enzymatic Reactions: Biocatalysis, using enzymes such as reductases, can achieve high enantioselectivity in the reduction of β-keto esters to the corresponding β-hydroxy esters, which can then be re-oxidized to the chiral β-keto ester. nih.govelectronicsandbooks.com

Chiral Resolution: Racemic mixtures of the β-keto ester can be separated into their constituent enantiomers using techniques like chiral chromatography (e.g., HPLC with a chiral stationary phase). abo.finih.gov

Structure-Reactivity Relationships:

The chirality of the α-carbon can have a profound influence on the stereochemical outcome of subsequent reactions. When an enantiomerically pure β-keto ester is used as a starting material, it can induce chirality in the product, a key principle in asymmetric synthesis. The reactivity of the two enantiomers is identical in an achiral environment, but they may exhibit different reaction rates and lead to different products when reacting with other chiral molecules or in the presence of a chiral catalyst.

| Method | Description | Key Advantages |

| Asymmetric Catalysis | Employment of a chiral catalyst to favor the formation of one enantiomer over the other in a chemical transformation. rsc.orgacs.org | High enantioselectivity, catalytic amounts of the chiral source are needed. |

| Enzymatic Reduction/Oxidation | Use of enzymes to stereoselectively reduce the ketone, followed by oxidation to the enantiopure β-keto ester. nih.govelectronicsandbooks.com | Very high enantioselectivity, mild reaction conditions. |

| Chiral Chromatography | Separation of a racemic mixture into its individual enantiomers using a chiral stationary phase. abo.finih.gov | Applicable to a wide range of compounds, provides both enantiomers. |

Advanced Spectroscopic and Structural Characterization of Methyl 2 2 Chlorophenyl 3 Oxobutanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural confirmation of methyl 2-(2-chlorophenyl)-3-oxobutanoate. It provides precise information regarding the chemical environment of each proton and carbon atom, enabling unambiguous assignment of the molecular framework.

Like many 1,3-dicarbonyl compounds, this compound can exist as a mixture of keto and enol tautomers in solution. nih.govencyclopedia.pub The position of this equilibrium is sensitive to factors such as solvent polarity, temperature, and concentration. nih.gov Multi-dimensional NMR techniques are crucial for identifying and characterizing these distinct forms.

The keto form possesses two carbonyl groups (a ketone and an ester) and a chiral center at the C2 position. The enol form features a carbon-carbon double bond and an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a stable six-membered ring. nih.gov

1D NMR (¹ H and ¹³ C): In a typical deuterated chloroform (B151607) (CDCl₃) solution, the compound is expected to exist predominantly in the keto form. nih.gov The ¹H NMR spectrum would show distinct signals for the methoxy (B1213986) protons, the acetyl methyl protons, the methine proton at C2, and the aromatic protons of the 2-chlorophenyl group. The ¹³C NMR spectrum would correspondingly display two carbonyl resonances (ketone and ester), along with signals for the aliphatic and aromatic carbons. The presence of the enol form would be indicated by a characteristic downfield signal for the enolic proton (typically >10 ppm) and the disappearance of the C2 methine signal, replaced by signals corresponding to the vinylic carbon.

2D NMR (COSY, HSQC, HMBC): These techniques are essential for unambiguous signal assignment, especially for the complex aromatic region and for confirming the presence of both tautomers.

COSY (Correlation Spectroscopy) would reveal the coupling network between protons, for instance, connecting the C2 methine proton to the aromatic protons on the adjacent ring in the keto form.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the tautomeric state by observing, for example, a correlation from the enolic hydroxyl proton to the C1 ester carbonyl and the C3 vinylic carbon in the enol form.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used for conformational analysis by detecting through-space proximity of protons. For this compound, NOESY can help determine the preferred orientation of the 2-chlorophenyl ring relative to the rest of the molecule. For instance, correlations between the C2 proton and specific aromatic protons would define the rotational conformation around the C2-C(Aryl) bond.

Changes in solvent can significantly alter the keto-enol equilibrium, with more polar, hydrogen-bond-accepting solvents like DMSO-d₆ often favoring the enol form. nih.gov Comparing NMR spectra in different solvents provides insight into the relative stability of the tautomers. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Tautomeric Forms of this compound in CDCl₃ This table is generated based on typical values for related β-keto esters and substituted benzenes.

| Atom | Keto Form (Predicted) | Enol Form (Predicted) | Technique |

| ¹H NMR | |||

| -OCH₃ | ~3.75 (s, 3H) | ~3.80 (s, 3H) | ¹H, HMBC |

| -C(O)CH₃ | ~2.30 (s, 3H) | ~2.15 (s, 3H) | ¹H, HMBC |

| -CH- (C2) | ~4.80 (s, 1H) | N/A | ¹H, HSQC |

| Ar-H | ~7.20-7.50 (m, 4H) | ~7.10-7.40 (m, 4H) | ¹H, COSY |

| Enolic -OH | N/A | ~12.5 (s, 1H) | ¹H, HMBC |

| ¹³C NMR | |||

| C1 (-COO-) | ~168.0 | ~172.0 | ¹³C, HMBC |

| C2 | ~59.0 | ~98.0 | ¹³C, HSQC, HMBC |

| C3 (-C=O) | ~201.0 | ~178.0 | ¹³C, HMBC |

| C4 (-CH₃) | ~29.0 | ~21.0 | ¹³C, HSQC |

| -OCH₃ | ~53.0 | ~52.0 | ¹³C, HSQC |

| Ar-C | ~127.0-134.0 | ~126.0-133.0 | ¹³C, HSQC, HMBC |

Dynamic NMR (D-NMR) spectroscopy is a powerful method for investigating the energetics of conformational exchange processes that occur on the NMR timescale, such as restricted bond rotation. For this compound, the primary candidate for such a study is the rotation around the single bond connecting the C2 carbon to the 2-chlorophenyl ring.

Due to steric hindrance from the ortho-chloro substituent and the carbonyl/ester groups, the rotation around this C-C bond is expected to be hindered. At low temperatures, this rotation may become slow enough on the NMR timescale to allow for the observation of distinct signals for the aromatic protons, which would otherwise be averaged at room temperature.

By acquiring a series of ¹H NMR spectra at different temperatures (Variable Temperature NMR), one could observe the broadening and eventual coalescence of specific aromatic proton signals as the temperature is increased. The temperature at which the signals merge (the coalescence temperature, T_c) is directly related to the rate of rotation. Using the Eyring equation, the free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the frequency separation of the signals at the slow-exchange limit. Such studies provide quantitative data on the conformational flexibility and steric strain within the molecule.

Advanced Mass Spectrometry Techniques for Fragmentation Analysis and Isomer Differentiation

Mass spectrometry (MS) provides critical information on the molecular weight and elemental composition of a compound. Advanced MS techniques, particularly those involving tandem mass spectrometry (MS/MS), are invaluable for detailed structural elucidation through the analysis of fragmentation patterns and for distinguishing between closely related isomers. plu.mxnih.gov

Upon electron ionization (EI), this compound is expected to undergo characteristic fragmentation. The resulting mass spectrum would serve as a chemical fingerprint. Key predicted fragmentation pathways include:

α-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common pathway for ketones and esters. libretexts.orgchemguide.co.uk This could lead to the loss of the acetyl group (•CH₃CO, 43 Da) to form an ion at m/z 199/201, or the loss of the methoxycarbonyl group (•COOCH₃, 59 Da).

McLafferty Rearrangement: While less direct, a rearrangement involving the transfer of a gamma-hydrogen could occur.

Loss of Chlorine: A notable fragmentation pathway observed for compounds with an ortho-chlorine on a phenyl ring attached to a conjugated system is the loss of the chlorine atom (Cl•, 35/37 Da). nih.gov This often occurs via cyclization, where an oxygen atom from the side chain displaces the chlorine, forming a stable benzopyrylium-type cation. nih.gov For the title compound, this could lead to a significant fragment ion after initial rearrangement or fragmentation.

Loss of Methoxy Radical: Cleavage of the O-CH₃ bond in the ester can lead to the loss of a methoxy radical (•OCH₃, 31 Da).

Isomer Differentiation: Differentiating this compound from its positional isomers, such as methyl 2-(3-chlorophenyl)-3-oxobutanoate or methyl 2-(4-chlorophenyl)-3-oxobutanoate, can be challenging with standard EI-MS as they may produce similar fragments. However, tandem mass spectrometry (MS/MS) can resolve this ambiguity. nih.govresearchgate.net In an MS/MS experiment, the molecular ion (or a prominent fragment ion) is selected and subjected to collision-induced dissociation (CID). The resulting product ion spectrum is highly specific to the precursor's structure. The ortho-isomer is unique in its ability to undergo fragmentation involving interaction with the adjacent side chain, such as the intramolecular cyclization to eliminate chlorine. nih.gov This pathway would be absent or lead to very low abundance ions in the meta and para isomers, providing a clear basis for differentiation.

Table 2: Predicted Key Mass Fragments for this compound (MW ≈ 242.67 g/mol )

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Proposed Loss |

| 242/244 | [M]⁺• | Molecular Ion |

| 211/213 | [M - OCH₃]⁺ | Methoxy radical |

| 199/201 | [M - CH₃CO]⁺ | Acetyl radical |

| 183/185 | [M - COOCH₃]⁺ | Methoxycarbonyl radical |

| 175 | [Fragment - Cl]⁺ | Chlorine radical following rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion (from aromatic ring) |

| 43 | [CH₃CO]⁺ | Acetyl cation |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Although a specific crystal structure for this compound is not publicly available, its solid-state geometry can be predicted based on crystallographic studies of analogous molecules. nih.govnih.govnih.gov X-ray crystallography would provide definitive proof of the structure in the solid state, including bond lengths, bond angles, and the preferred tautomeric form and conformation.

Molecular Geometry: It is anticipated that the enol form would be favored in the solid state due to the formation of a stable, planar, six-membered ring via intramolecular hydrogen bonding. nih.gov The molecule would likely exhibit a nearly planar conformation in the core hydrazono-oxobutanoate unit. nih.gov The dihedral angle between the plane of the chlorophenyl ring and the main plane of the oxobutanoate moiety would be a key structural parameter, indicating the degree of twist due to steric hindrance. nih.gov

Intermolecular Interactions: The crystal packing would be stabilized by a network of non-covalent interactions. Based on the functional groups present, these would likely include:

C-H···O Hydrogen Bonds: Interactions between aromatic or methyl C-H donors and carbonyl oxygen acceptors are expected to link molecules into chains or sheets. nih.govnih.gov

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with an oxygen atom on an adjacent molecule.

Table 3: Hypothetical Crystallographic Data for this compound This table presents expected parameters based on related structures.

| Parameter | Predicted Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| Tautomer in Solid State | Enol form (predicted) |

| Intramolecular H-bond | Yes (O-H···O=C) |

| Dominant Intermolecular Forces | C-H···O hydrogen bonds, π-π interactions |

| Dihedral Angle (Phenyl/Enol Plane) | 1-10° |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive technique for identifying functional groups and probing molecular structure, particularly hydrogen bonding. researchgate.netresearchgate.net The spectra for this compound would be dominated by vibrations characteristic of its constituent parts and would differ depending on the tautomeric form present.

Keto Tautomer:

C=O Stretching: Two distinct, strong absorption bands would be expected in the IR spectrum. The ketonic carbonyl (C3=O) stretch would appear around 1720-1740 cm⁻¹, while the ester carbonyl (C1=O) stretch would be at a slightly higher frequency, around 1740-1760 cm⁻¹.

C-O Stretching: Strong bands corresponding to the ester C-O bonds would be visible in the 1100-1300 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (methyl groups) would be just below 3000 cm⁻¹.

Enol Tautomer:

O-H Stretching: The presence of the enol form would be confirmed by a very broad and strong absorption band in the 2500-3200 cm⁻¹ region of the IR spectrum. This broadening is a classic indicator of a strong intramolecular hydrogen bond.

C=O Stretching: The ester carbonyl, involved in the hydrogen bond, would show a significant shift to a lower frequency (a red shift), appearing around 1640-1660 cm⁻¹.

C=C Stretching: A new band, corresponding to the C=C double bond of the enol, would appear around 1600-1620 cm⁻¹. This band might overlap with aromatic ring vibrations.

C-Cl Stretching: A moderate to strong band in the fingerprint region, typically around 750-780 cm⁻¹ for an ortho-substituted chlorobenzene, would confirm the presence of the C-Cl bond.

Raman spectroscopy would provide complementary information, as vibrations that are weak in the IR spectrum (like symmetric C=C stretches) can be strong in the Raman spectrum. Comparing the spectra of the pure compound with theoretical calculations (e.g., using Density Functional Theory, DFT) can aid in the precise assignment of vibrational modes. researchgate.netresearchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) | Spectroscopy |

| O-H stretch (H-bonded) | N/A | 2500-3200 (broad) | FT-IR |

| C-H stretch (Aromatic) | 3050-3150 | 3050-3150 | FT-IR, Raman |

| C-H stretch (Aliphatic) | 2850-2980 | 2850-2980 | FT-IR, Raman |

| C=O stretch (Ketone) | 1720-1740 | N/A | FT-IR |

| C=O stretch (Ester) | 1740-1760 | 1640-1660 | FT-IR |

| C=C stretch (Enol/Aromatic) | ~1600 | 1600-1620 | FT-IR, Raman |

| C-O stretch (Ester) | 1100-1300 | 1100-1300 | FT-IR |

| C-Cl stretch | 750-780 | 750-780 | FT-IR, Raman |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule, which is directly related to its electronic structure and conjugation.

The chromophore in this compound is composed of the 2-chlorophenyl ring and the β-dicarbonyl system.

Keto Form: The keto form contains two isolated chromophores: the chlorophenyl ring and the ketone carbonyl group. It would be expected to exhibit π→π* transitions associated with the aromatic ring (typically with peaks below 280 nm) and a weak n→π* transition for the ketone carbonyl at a longer wavelength.

Enol Form: The enol tautomer possesses a more extended system of conjugation, encompassing the phenyl ring and the enone moiety (C=C-C=O). This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Consequently, the enol form is expected to absorb light at a longer wavelength (a bathochromic or red shift) compared to the keto form. The main π→π* transition for this conjugated system would likely appear above 300 nm.

By studying the UV-Vis spectrum in different solvents, which can shift the keto-enol equilibrium, the distinct absorption profiles of the two tautomers can be deconvoluted. encyclopedia.pub

Computational and Theoretical Investigations of Methyl 2 2 Chlorophenyl 3 Oxobutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and predicting the reactivity of molecules like Methyl 2-(2-chlorophenyl)-3-oxobutanoate. These methods provide insights into the distribution of electrons within the molecule and how this distribution influences its chemical behavior.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool within quantum chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

For a compound like this compound, the HOMO is expected to be localized on the π-systems of the chlorophenyl ring and the enolate-like structure of the β-keto ester moiety. The LUMO is likely to be distributed over the carbonyl groups and the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity. Theoretical studies on similar β-keto esters have shown that the nature and position of substituents on the phenyl ring can significantly influence the energies of these frontier orbitals. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Structurally Similar β-Keto Ester

| Parameter | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: The data in this table is illustrative and based on calculations for structurally related β-keto esters. The exact values for this compound would require specific DFT calculations.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the carbonyl groups, making them likely sites for protonation or coordination to Lewis acids. The hydrogen atoms and the area around the chlorine atom would likely exhibit positive potential.

Molecular Dynamics Simulations for Conformational Preferences and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide crucial information about its conformational preferences. The molecule can adopt various spatial arrangements due to rotation around its single bonds. MD simulations can identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are instrumental in understanding the influence of the solvent on the molecule's structure and behavior. The interactions between the solute (this compound) and solvent molecules can stabilize certain conformations and affect its reactivity. By simulating the system in a box of explicit solvent molecules (e.g., water, ethanol), one can obtain a more realistic picture of its behavior in solution.

Mechanistic Studies of Key Reactions Using Computational Methods

Computational methods, especially DFT, are frequently used to elucidate the mechanisms of chemical reactions. For this compound, this could involve studying its behavior in reactions such as enolate formation, alkylation, or condensation reactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental spectra to aid in the structural assignment of the molecule.

IR Spectroscopy: Vibrational frequencies can be computed to help assign the peaks in an experimental infrared spectrum. The calculated frequencies for the carbonyl stretches, for example, would be sensitive to the molecule's conformation and electronic environment.

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated using time-dependent DFT (TD-DFT), providing information about the wavelengths of maximum absorption (λmax).

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (α-proton, ppm) | 4.15 | (Requires experimental data) |

| ¹³C NMR (keto C=O, ppm) | 201.2 | (Requires experimental data) |

| IR (keto C=O stretch, cm⁻¹) | 1725 | (Requires experimental data) |

| UV-Vis (λmax, nm) | 275 | (Requires experimental data) |

Note: The predicted values in this table are hypothetical and serve as an illustration of how computational data would be presented. Experimental validation is essential for confirming the accuracy of the theoretical model.

Role of Methyl 2 2 Chlorophenyl 3 Oxobutanoate As a Key Intermediate in Complex Chemical Syntheses

Precursor in the Synthesis of Diverse Heterocyclic Systems (e.g., Pyridines, Pyrimidines, Quinolines)

The 1,3-dicarbonyl motif within Methyl 2-(2-chlorophenyl)-3-oxobutanoate is an ideal starting point for cyclization reactions to form a wide range of heterocyclic compounds. Its reactivity is central to several classic named reactions that provide access to important heterocyclic cores.

Pyridines: The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.comorganic-chemistry.org In this reaction, this compound would serve as the β-ketoester component. The reaction proceeds through the formation of a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the corresponding aromatic pyridine derivative. wikipedia.org The use of the 2-chlorophenyl substituted starting material allows for the incorporation of this specific moiety into the final pyridine ring system.

Pyrimidines: The Biginelli reaction is another cornerstone multi-component synthesis that combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or thiones. wikipedia.orgorganic-chemistry.org this compound acts as the β-ketoester, providing three carbon atoms to the resulting six-membered pyrimidine (B1678525) ring. atamanchemicals.com This acid-catalyzed condensation is a highly efficient method for accessing this pharmaceutically important class of heterocycles. organic-chemistry.org

Quinolines: The Combes quinoline (B57606) synthesis involves the reaction of an aniline (B41778) with a β-diketone (or β-ketoester) under acidic conditions. wikipedia.orgnih.gov Aniline would react with this compound to form an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield a substituted quinoline. wikipedia.orgiipseries.org This method provides a direct route to 2,4-substituted quinolines.

Pyrazoles: The Japp-Klingemann reaction provides a pathway to hydrazones, which are key precursors for pyrazole (B372694) synthesis. wikipedia.orgdrugfuture.com The reaction involves coupling an aryl diazonium salt with a β-ketoester like this compound. wikipedia.orgsynarchive.com The resulting hydrazone can then undergo cyclization to form a pyrazole ring, a scaffold of significant interest in medicinal and agricultural chemistry. nih.govnih.gov

Table 1: Heterocyclic Synthesis Pathways Involving a β-Ketoester Intermediate

| Heterocycle | Synthesis Name | Key Reactants | Role of this compound |

|---|---|---|---|

| Pyridine | Hantzsch Synthesis | Aldehyde, Ammonia/Ammonium Acetate | Provides two C-C units and the ester group. wikipedia.orgorganic-chemistry.org |

| Pyrimidine | Biginelli Reaction | Aryl Aldehyde, Urea/Thiourea | Provides the C-C-C backbone of the dihydropyrimidine. wikipedia.orgorganic-chemistry.org |

| Quinoline | Combes Synthesis | Aniline | Condenses with aniline to form an enamine intermediate for cyclization. wikipedia.orgnih.gov |

| Pyrazole | Japp-Klingemann | Aryl Diazonium Salt, Hydrazine (B178648) | Forms a hydrazone intermediate which cyclizes to the pyrazole ring. wikipedia.orgnih.gov |

Building Block for the Construction of Agrochemical Lead Compounds

Many modern agrochemicals, including fungicides and herbicides, are based on heterocyclic scaffolds. The ability of this compound to serve as a precursor to pyrimidines and pyrazoles makes it a valuable building block for the discovery and synthesis of new agrochemical lead compounds.

Fungicides: Pyrimidine derivatives are a well-established class of fungicides. nih.govresearchgate.net For instance, anilinopyrimidines are used to control diseases like gray mold (Botrytis cinerea). mdpi.com The synthesis of these fungicidal pyrimidine cores can be achieved through methods like the Biginelli reaction, where this compound would be a key starting material. google.com The presence of the chlorophenyl group is a common feature in many active agrochemical ingredients, potentially enhancing biological activity.

Herbicides: The pyrazole ring is the core of several important herbicides. clockss.org One major class of pyrazole herbicides acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.org Another class of pyrazole-based herbicides are protox inhibitors. clockss.org The synthesis of these herbicidal pyrazoles often relies on the cyclization of 1,3-dicarbonyl compounds (or their equivalents) with hydrazines. nih.gov As established, this compound can be readily converted to pyrazole precursors via the Japp-Klingemann reaction, thus serving as a foundational block for this class of herbicides. clockss.orgnih.gov

Table 2: Agrochemical Classes Derived from Heterocyclic Scaffolds

| Heterocyclic Scaffold | Agrochemical Class | Mode of Action (Example) | Synthetic Link to Intermediate |

|---|---|---|---|

| Pyrimidine | Fungicides (e.g., Anilinopyrimidines) | Methionine biosynthesis inhibition | Synthesized via β-ketoester condensation (e.g., Biginelli reaction). researchgate.netmdpi.com |

| Pyrazole | Herbicides | HPPD Inhibition, Protox Inhibition | Synthesized from β-ketoester precursors via hydrazone formation. clockss.org |

| Pyrazole | Fungicides | Respiration Inhibition | Synthesized from β-ketoester precursors via hydrazone formation. clockss.org |

Utilization in the Synthesis of Specialty Chemicals

The term "specialty chemicals" encompasses a broad range of compounds produced for specific applications, including pharmaceuticals, dyes, and performance materials. The dual reactivity of β-ketoesters like this compound makes them valuable intermediates for this sector. researchgate.netrsc.org

One key reaction is transesterification, which allows for the modification of the ester group. This transformation is useful for creating a variety of different esters from a single starting material, each with potentially unique physical properties or further synthetic utility. rsc.org For example, enzymatic transesterification can be employed to produce acetoacetate (B1235776) derivatives of polyols like glycerol, which have applications in therapeutic compositions. google.com Furthermore, β-ketoesters are known starting materials for the synthesis of coumarin (B35378) derivatives, a class of compounds widely used as fragrances, pharmaceuticals, and optical brighteners. atamanchemicals.com

The reactivity of the ketone and the active methylene (B1212753) group also allows for a wide range of derivatization, such as in the synthesis of α,β-unsaturated esters through cross-coupling reactions of the corresponding enol tosylates, further expanding its utility as a versatile chemical building block. orgsyn.orgorgsyn.org

Intermediacy in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. acs.org MCRs combine three or more reactants in a single pot to form a product that incorporates most or all of the atoms of the starting materials. frontiersin.org

This compound is an exemplary substrate for several MCRs due to its 1,3-dicarbonyl structure.

Hantzsch Pyridine Synthesis: As mentioned, this is a four-component reaction involving an aldehyde, a nitrogen source, and two equivalents of a β-ketoester. chemtube3d.comorganic-chemistry.org The process efficiently constructs the dihydropyridine core in a single step.

Biginelli Reaction: This is a classic three-component reaction that efficiently produces dihydropyrimidinones, which are important scaffolds in medicinal chemistry. wikipedia.orgorganic-chemistry.orgnih.gov The reaction combines an aldehyde, urea, and a β-ketoester like this compound. youtube.com

In these sequences, the β-ketoester acts as a versatile three-carbon building block, reacting sequentially with the other components to build the heterocyclic ring system in a highly convergent manner.

Applications in Polymer and Material Science

The unique reactivity of β-ketoesters is being increasingly explored in the field of polymer and material science. Their ability to participate in dynamic covalent chemistry and to act as functional monomers opens up new possibilities for creating advanced materials.